5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
Description
This compound features a central isoxazole-3-carboxamide scaffold linked to a furan-2-ylmethyl group substituted at position 5 with a thiophen-3-yl moiety. The thiophene-furan hybrid substituent introduces π-conjugation and sulfur-based interactions, which may influence binding to biological targets.
Properties
IUPAC Name |
5-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-6-12(16-19-9)14(17)15-7-11-2-3-13(18-11)10-4-5-20-8-10/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULTWDVRKGFMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. Key steps may include:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Furan Ring: This can be done via a Suzuki coupling reaction using a furan boronic acid and a halogenated isoxazole intermediate.
Incorporation of the Thiophene Ring: This step may involve a Stille coupling reaction between a thiophene stannane and the furan-isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated flow reactors for precise control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and furans.
Reduction: Formation of isoxazolines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple biological pathways, making it a versatile tool for drug discovery and development.
Comparison with Similar Compounds
Structural Analog 1: 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Key Features :
Comparison :
- Electronic Properties : Isoxazoles (aromatic with one oxygen and one nitrogen) exhibit different dipole moments compared to 1,3,4-oxadiazoles (two nitrogens), affecting charge distribution and hydrogen-bonding capacity.
- Biological Performance : The oxadiazole derivatives demonstrate antifungal activity, whereas isoxazole-based compounds (e.g., ) are linked to mitochondrial modulation, suggesting divergent target selectivity .
Structural Analog 2: Diarylisoxazole-3-Carboxamide (Compound 63)
Key Features :
Comparison :
- Pharmacological Implications: The thiophene-furan system may improve membrane permeability, while the phenolic group in compound 63 could facilitate binding to polar active sites.
Structural Analog 3: HDAC6-Targeting 1,3,4-Oxadiazoles ()
Key Features :
Comparison :
- Heterocycle Role : The oxadiazole core in HDAC6 inhibitors vs. isoxazole in the target compound may alter metal-coordination properties critical for enzyme inhibition.
- Thiophene Position : Substitution at thiophen-3-yl (target compound) vs. benzo[b]thiophen-3-yl () affects aromatic stacking and steric fit in enzyme pockets.
Structural Analog 4: Thiadiazole Derivatives ()
Key Features :
Comparison :
- Substituent Flexibility : The trichloroethyl group in thiadiazoles may confer metabolic stability, whereas the furan-thiophene system in the target compound offers π-π interactions.
Structural Analog 5: N-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide ()
Key Features :
- Core : Isoxazole-3-carboxamide with thiophen-2-yl and cyclopropyl groups.
Biological Activity
5-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring, a thiophene moiety, and a furan unit. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene and Furan Units : These are often incorporated via cross-coupling reactions or other methods that facilitate the attachment of heteroaryl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against neuroblastoma and glioblastoma cell lines.
- IC50 Values : The compound exhibited IC50 values in the nanomolar range, indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (nM) |
|---|---|
| U87 | 200 |
| SK | 150 |
| BE | 18.9 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may act by:
- Inhibiting Key Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in tumor growth.
- Inducing Apoptosis : Evidence indicates that it may trigger programmed cell death in cancer cells.
Study 1: Cytotoxicity Evaluation
A study conducted by researchers aimed to evaluate the cytotoxic effects of the compound on glioblastoma cells. The results indicated that treatment with the compound resulted in significant growth inhibition, with detailed analysis revealing:
- Cell Viability Assays : Utilized MTT assays to assess cell viability post-treatment.
- Flow Cytometry : Employed to analyze apoptosis markers.
Study 2: In Vivo Studies
In vivo studies using animal models have been initiated to assess the pharmacokinetics and therapeutic efficacy:
- Biodistribution Studies : These studies are crucial for understanding how the compound distributes within biological systems post-administration.
- Therapeutic Efficacy : Initial results suggest promising outcomes in reducing tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
